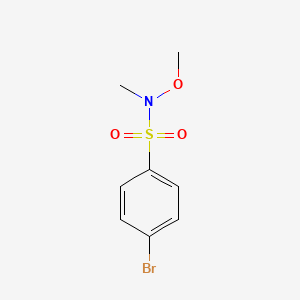

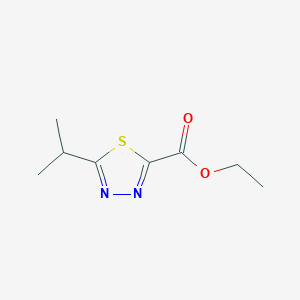

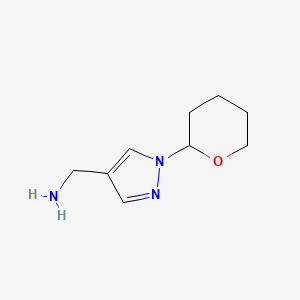

![molecular formula C8H8BrN3 B1444801 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449117-35-4](/img/structure/B1444801.png)

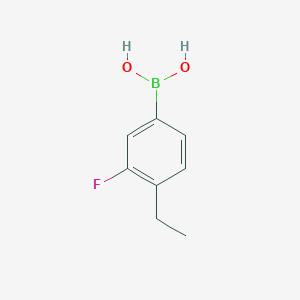

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Overview

Description

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthesis pathway involves the reaction of 5-bromo-1-ethylpyrazolo pyridine-3-carboxylic acid with ethyl bromoacetate followed by hydrolysis and decarboxylation.Molecular Structure Analysis

The molecular structure of “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” is based on the pyrazolo[3,4-b]pyridine scaffold, which is a nitrogen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” are typically catalyzed reactions. For instance, the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Scientific Research Applications

Application 1: TRK Inhibitor in Cancer Research

- Scientific Field: Medicinal Chemistry, Oncology .

- Summary of the Application: Pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine”, have been synthesized and evaluated as TRK inhibitors. TRKs (Tropomyosin receptor kinases) are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .

- Methods of Application or Experimental Procedures: The synthesis involved scaffold hopping and computer-aided drug design. A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and their activities to inhibit TRKA were evaluated .

- Results or Outcomes: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing selectivity for the MCF-7 cell line and HUVEC cell line .

Application 2: Anxiolytic Drugs

- Scientific Field: Medicinal Chemistry, Neurology .

- Summary of the Application: Pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine”, are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate .

- Methods of Application or Experimental Procedures: The synthesis of these compounds involves various chemical reactions and procedures. The specific methods can vary greatly depending on the specific drug being synthesized .

- Results or Outcomes: These compounds have shown a wide range of pharmacological properties and are used in the treatment of anxiety disorders .

Application 3: Treatment of Pulmonary Hypertension

- Scientific Field: Medicinal Chemistry, Cardiology .

- Summary of the Application: “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” is a part of the drug Riociguat, which is used for the treatment of pulmonary hypertension .

- Methods of Application or Experimental Procedures: The synthesis of Riociguat involves various chemical reactions and procedures. The specific methods can vary greatly depending on the specific drug being synthesized .

- Results or Outcomes: Riociguat has been shown to be effective in the treatment of pulmonary hypertension .

Application 4: Synthesis of Polycyclic Heterocycles

- Scientific Field: Organic Chemistry .

- Summary of the Application: “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” can be used in the synthesis of polycyclic heterocycles .

- Methods of Application or Experimental Procedures: The synthesis involves using ketones as condensation partners .

- Results or Outcomes: The synthesis of polycyclic heterocycles was achieved .

Application 5: Research Compound

- Scientific Field: Chemical Research.

- Summary of the Application: “5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine” is a useful research compound.

- Methods of Application or Experimental Procedures: This compound is often used in various chemical reactions and procedures in research applications.

- Results or Outcomes: The specific outcomes can vary greatly depending on the specific research context.

Future Directions

properties

IUPAC Name |

5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFSONFFBSRURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=NC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

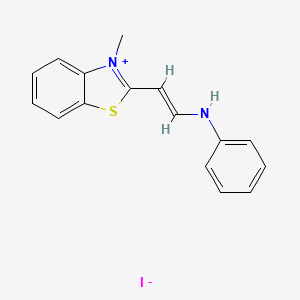

![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)